REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[N:6]=[CH:7]2.[CH3:15]O>>[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:12]([O:14][CH3:15])=[O:13])[N:6]=[CH:7]2
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
NC1=C2C=C(N=CC2=CC=C1)C(=O)O
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Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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The mixture is heated to the reflux temperature
|
Type
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CUSTOM
|
Details
|
a stream of dry hydrogen chloride is bubbled through for 3 hours
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
The mixture is heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for a further 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
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Details
|
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 60° C
|
Type
|
DISSOLUTION
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Details
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The residue is dissolved in water (200 cc)
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Type
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WASH
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Details
|
the solution is washed with ethyl acetate (2×100 cc)
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Type
|
ADDITION
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Details
|
by adding potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=C(N=CC2=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |